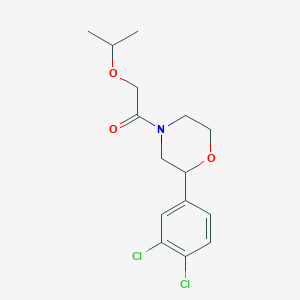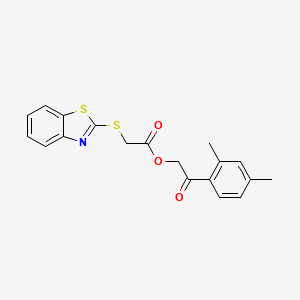![molecular formula C11H18N2O2 B5358181 ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate](/img/structure/B5358181.png)
ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate, also known as PB, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. PB is a carbamate derivative and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate is not fully understood. However, it is believed that this compound acts on the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase GABA levels in the brain, leading to increased inhibition of neurotransmission. This compound has also been shown to decrease glutamate levels in the brain, which is responsible for excitatory neurotransmission. This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been extensively studied in animal models. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the GABAergic system. However, this compound has some limitations for lab experiments. This compound has a short half-life and is rapidly metabolized, making it difficult to maintain a consistent concentration in the body. This compound also has a narrow therapeutic window, meaning that small changes in concentration can have significant effects on its activity.
Direcciones Futuras
There are several future directions for the study of ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate. One direction is to investigate the potential use of this compound in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on the GABAergic system.
Métodos De Síntesis
Ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate can be synthesized through a multistep process starting from commercially available materials. The first step involves the synthesis of 1-iodo-3-butene, which is then converted to 3-butyn-1-ol. The final step involves the reaction of 3-butyn-1-ol with pyrrolidine and ethyl chloroformate to yield this compound. The overall yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
Ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate has been extensively used in scientific research for its potential therapeutic properties. This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
ethyl N-(2-pyrrolidin-1-ylbut-3-ynyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-10(13-7-5-6-8-13)9-12-11(14)15-4-2/h1,10H,4-9H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTRZHLYZNYZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C#C)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5358106.png)
![2-amino-4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5358110.png)
![N-[2-(phenylthio)ethyl]cyclopentanecarboxamide](/img/structure/B5358114.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-propoxypropanamide](/img/structure/B5358122.png)
![N-(tert-butyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5358131.png)
![1-{1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5358133.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5358143.png)

![methyl 4-[3-(4-ethoxybenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5358154.png)
![5-[4-(allyloxy)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5358166.png)

![5-amino-3-[2-(4-bromo-3-nitrophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5358186.png)
![4-[2-(phenoxymethyl)-3-furoyl]morpholine](/img/structure/B5358195.png)
![ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5358203.png)